3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea
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Overview
Description
3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is a heterocyclic compound that contains a furan ring, a phenylethyl group, and a thiourea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea typically involves the condensation of 1-(furan-2-yl)ethanone with 1-(2-phenylethyl)thiourea under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, forming various substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea has been studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents
Mechanism of Action
The exact mechanism of action of 3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds like (E)-1-(furan-2-yl)prop-2-en-1-one have similar structural features and biological activities.
Thiourea derivatives: Compounds such as 1-phenyl-2-thiourea share the thiourea moiety and exhibit comparable antimicrobial properties.
Uniqueness
3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea is unique due to the combination of the furan ring, phenylethyl group, and thiourea moiety in a single molecule
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[(Z)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12- |
InChI Key |
HVNOSHZJBPWOQL-ATVHPVEESA-N |
Isomeric SMILES |
C/C(=N/NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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